Sodium 6-acetamidonaphthalene-2-sulphonate
Description
Significance of Sulfonated Naphthalene (B1677914) Derivatives in Organic Synthesis and Industrial Chemistry
Naphthalene sulfonates are a class of organic compounds derived from naphthalene, a polycyclic aromatic hydrocarbon, by the attachment of one or more sulfonic acid groups. greenagrochem.com These derivatives, particularly their sodium salts, are of substantial importance in both organic synthesis and industrial chemistry due to their versatile properties. greenagrochem.comwikipedia.org The presence of both a hydrophobic naphthalene ring and a hydrophilic sulfonate group gives these molecules amphiphilic character, making them effective anionic surfactants, wetting agents, and dispersants. greenagrochem.comknowde.com
In industrial applications, sulfonated naphthalene derivatives are indispensable. They are widely used as superplasticizers in concrete formulations, where they improve flowability and workability by dispersing cement particles, ultimately leading to higher strength and durability. wikipedia.orggreenagrochem.com In the textile industry, they function as dispersing and leveling agents for dyes and pigments, ensuring uniform color application. The agricultural sector utilizes them in pesticide and fertilizer formulations to ensure even distribution and enhance the efficacy of active ingredients. greenagrochem.comgreenagrochem.comalphachem.biz Furthermore, these compounds serve as intermediates in the synthesis of a wide array of chemicals, including dyes, pigments, and pharmaceuticals. knowde.com Their stability in acidic and alkaline conditions, as well as at high temperatures, makes them suitable for a variety of demanding industrial processes.
Overview of Acetamidonaphthalene Compounds and Their Synthetic Utility
Acetamidonaphthalene compounds are derivatives of naphthalene that feature an acetamido group (-NHCOCH₃) attached to the naphthalene ring. These compounds are significant intermediates in organic synthesis. The acetamido group is an important functional group that can be introduced to protect an amino group or to modify the electronic properties of the naphthalene system.
Compounds such as 1-Acetamidonaphthalene and its isomers serve as building blocks in the synthesis of more complex molecules. pharmaffiliates.comnih.gov For instance, 2-Acetamidonaphthalene-1-sulfonic acid is a key intermediate in the production of various dyes, particularly azo dyes. evitachem.com The synthetic utility of acetamidonaphthalene derivatives is also explored in medicinal chemistry for the development of potential therapeutic agents. nih.gov The presence of the acetamido group can influence the pharmacological activity of the resulting molecules. The general synthetic route to these compounds often involves the acetylation of the corresponding aminonaphthalene (naphthylamine).
Research Landscape Surrounding Sodium 6-acetamidonaphthalene-2-sulphonate and Related Chemical Entities
This compound belongs to the family of aminonaphthalenesulfonic acids, which are crucial precursors in the synthesis of azo dyes. wikipedia.org While specific research focusing exclusively on the 6-acetamido-2-sulphonate isomer is not extensively detailed in publicly available literature, the research landscape for related compounds is rich. For example, the synthesis of 2-naphthol (B1666908) often proceeds through its precursor, sodium naphthalene-2-sulfonate (B94788), which is prepared by the sulfonation of naphthalene. youtube.com
Research in this area often focuses on the synthesis and application of various isomers as dye intermediates. For instance, 2-Acetamidonaphthalene-1-sulfonic acid is synthesized from 2-naphthol through sulfonation and subsequent amination via the Bucherer reaction, followed by acetylation. evitachem.com Studies on related compounds, such as Sodium 6-(p-tolylamino)naphthalene-2-sulfonate, highlight the use of these structures in various chemical applications. ncats.io The investigation of compounds like Sodium Naphthalene-2,6-dicarboxylate as a potential anode for sodium-ion batteries demonstrates the ongoing exploration of naphthalene derivatives for advanced material applications. nih.gov The properties and potential applications of this compound can be inferred from the behavior of these closely related chemical entities, suggesting its primary role as an intermediate in the synthesis of specialty dyes and other organic materials.
Chemical Properties Data
The tables below provide key chemical and physical properties for this compound and a related, more extensively studied compound, Sodium 2-naphthalenesulfonate.
Table 1: Properties of this compound
Data for this specific isomer is limited; properties are based on its molecular formula and data for related isomers.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₀NNaO₄S |
| Molecular Weight | 287.27 g/mol |
| Synonyms | Sodium 5-acetamido-1-naphthalenesulfonate (Isomer) chemsrc.com |
| Physical State | Solid (Predicted) |
Table 2: Properties of Sodium 2-naphthalenesulfonate
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₀H₇NaO₃S | |
| Molecular Weight | 230.22 g/mol | nih.gov |
| CAS Number | 532-02-5 | |
| Appearance | White to pale yellow solid | nih.gov |
| Solubility | Soluble in water | nih.gov |
| pH (at 25 °C) | 5-7 | nih.gov |
Properties
CAS No. |
93689-94-2 |
|---|---|
Molecular Formula |
C12H10NNaO4S |
Molecular Weight |
287.27 g/mol |
IUPAC Name |
sodium;6-acetamidonaphthalene-2-sulfonate |
InChI |
InChI=1S/C12H11NO4S.Na/c1-8(14)13-11-4-2-10-7-12(18(15,16)17)5-3-9(10)6-11;/h2-7H,1H3,(H,13,14)(H,15,16,17);/q;+1/p-1 |
InChI Key |
VSOLYIGHKCMYQE-UHFFFAOYSA-M |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)C=C(C=C2)S(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Pathways for Sodium 6 Acetamidonaphthalene 2 Sulphonate
Sulfonation of Naphthalene (B1677914) Precursors: Mechanisms and Regioselectivity
Sulfonation is a pivotal electrophilic aromatic substitution reaction for introducing the sulfonic acid moiety (-SO₃H) onto the naphthalene ring system. The position of sulfonation is highly dependent on the reaction conditions and the nature of the starting naphthalene precursor.
The direct sulfonation of unsubstituted naphthalene can lead to different isomers based on thermodynamic versus kinetic control. The reaction with sulfuric acid yields naphthalene-1-sulfonic acid as the kinetically favored product at lower temperatures, while the thermodynamically more stable naphthalene-2-sulfonic acid is the major product at higher temperatures.
However, for the synthesis of a 2,6-disubstituted product like Sodium 6-acetamidonaphthalene-2-sulphonate, direct sulfonation of naphthalene is not a viable primary pathway due to the difficulty in controlling the introduction of a second substituent at the desired 6-position.
A more regioselective and industrially relevant approach begins with a modified precursor, typically 2-naphthol (B1666908) (β-naphthol). The hydroxyl group of 2-naphthol is an activating ortho-, para-director, guiding the incoming sulfonate group. The synthesis of 2-naphthol-6-sulfonic acid, known as Schäffer acid, is a key intermediate step.
This transformation is typically achieved by reacting 2-naphthol with concentrated sulfuric acid at elevated temperatures. prepchem.com The conditions are carefully controlled to maximize the yield of the 6-sulfonic acid isomer. prepchem.comchemicalbook.com By-products such as 2-naphthol-3,6-disulfonic acid and 6,6'-oxybis(2-naphthalene sulfonic acid) can also be formed during this process. prepchem.com
Research into the sulfonation of 2-naphthol with sulfur trioxide (SO₃) has provided detailed insights into product distribution. The reaction with 2.0 molar equivalents of SO₃ yields a mixture of isomers, with the 6-sulfonic acid (Schäffer acid) being a significant component. researchgate.net
| Molar Equivalents of SO₃ | Isomer Distribution |
|---|---|
| 1.0 | 85% 1-sulfonic acid, 15% 8-sulfonic acid |
| 2.0 | 8% 5-sulfonic acid, 14% 6-sulfonic acid, 78% 8-sulfonic acid |
Introduction of the Acetamide (B32628) Moiety: Strategies and Yield Optimization
The introduction of the acetamide group involves a two-step sequence: the conversion of the hydroxyl group of the Schäffer acid intermediate into an amino group, followed by acetylation.
The amination of 2-naphthol-6-sulfonic acid to 6-amino-2-naphthalenesulfonic acid (Brönner's acid) is accomplished via the Bucherer reaction. chemicalbook.com This well-established named reaction involves treating the naphthol derivative with ammonia (B1221849) and an aqueous bisulfite solution. wikipedia.orgyoutube.com The reaction is reversible and is a cornerstone in the synthesis of various dye precursors. wikipedia.orgorganicreactions.org
Once Brönner's acid is formed, the primary amino group is acetylated to yield the target acetamide structure. A highly efficient method for this transformation is solid-phase acylation. google.com In this process, the dry aminosulfonic acid is mixed with an acylating agent, such as acetic anhydride (B1165640), and a base like sodium acetate. The reaction proceeds in a solid or dough-like state, minimizing the need for solvents and simplifying product isolation. This method has been reported to produce the sodium salt of 2-acetylamino-naphthalene-6-sulfonic acid with high yield and purity. google.com
| Reactants | Reaction Conditions | Reported Yield | Reported Purity |
|---|---|---|---|
| 2-Amino-naphthalene-6-sulfonic acid, Sodium Acetate, Acetic Anhydride | Initial reaction for 10-15 min (temp. rise to 40-45°C), followed by heating under reduced pressure for 1-2 hours. | 95% | 93% |
This solid-phase approach offers substantial advantages over traditional aqueous acetylation methods, which often result in highly soluble products that are difficult to isolate and may require "salting out" with large quantities of inorganic salts. google.com
While the acylation of amines is a fundamental reaction in organic synthesis, the established industrial preparations of 6-acetamidonaphthalene-2-sulfonic acid predominantly rely on stoichiometric reagents like acetic anhydride, often in the presence of a base. google.com The use of specific Brønsted or Lewis acid catalysts for this particular transformation is not widely documented in the primary literature. The high efficiency and quantitative nature of methods like the solid-phase acylation reduce the necessity for catalytic enhancement. google.com In broader synthetic chemistry, various catalysts are employed for acylation reactions, but for this specific substrate, the direct reaction pathway is well-optimized and robust.
Salt Formation and Crystallization Processes of Sulfonates
The final step in the synthesis is the formation of the stable sodium salt and its purification through crystallization. If the acetylation is performed on the free sulfonic acid, a neutralization step is required. This is typically achieved by adding a sodium base, such as sodium hydroxide (B78521) or sodium carbonate, to the aqueous solution of the sulfonic acid.
In the solid-phase acylation method, the sodium salt is formed in situ, as the process often starts with the aminosulfonic acid and a neutralizing agent like sodium acetate, directly yielding the dry, powdery sodium salt of the acetylated product. google.com
Purification of the final product is achieved through crystallization. uct.ac.za The choice of solvent is critical for aryl sulfonic acid salts, which can present solubility challenges. google.com The process generally involves dissolving the crude sodium salt in a suitable hot solvent, often water, followed by cooling to induce the formation of crystals. Any remaining insoluble impurities can be removed by hot filtration. The viscosity of the solution and the rate of cooling are key parameters that can influence crystal size and purity. nih.gov After crystallization, the purified solid is isolated by filtration, washed with a cold solvent to remove any residual impurities from the crystal surface, and then dried. uct.ac.za
Investigation of Reaction Kinetics and Thermodynamic Parameters in Synthesis
Sulfonation: The sulfonation of naphthalene is a classic example of a reaction under kinetic versus thermodynamic control. The position of the sulfonic acid group on the naphthalene ring is highly dependent on the reaction temperature. At lower temperatures, the kinetically favored product, naphthalene-1-sulfonic acid, is predominantly formed. This is because the transition state leading to the 1-isomer is lower in energy. stackexchange.com However, at higher temperatures, the thermodynamically more stable product, naphthalene-2-sulfonic acid, is the major product. stackexchange.com This is due to the reversibility of the sulfonation reaction; at elevated temperatures, the kinetically favored product can revert to the starting material and then react to form the more stable isomer. stackexchange.com The 2-isomer is sterically less hindered than the 1-isomer, where there is an unfavorable interaction between the sulfonic acid group and the hydrogen atom at the 8-position. stackexchange.com Therefore, to synthesize 6-acetamidonaphthalene-2-sulphonate, the sulfonation step must be carried out under conditions that favor the formation of the 2-sulfonate isomer.
Acetylation: The N-acetylation of aminonaphthalenesulfonic acids is a well-established reaction. A process for the solid-phase acylation of aminosulfonic acids has been described, which can proceed to near-quantitative yields. google.com The reaction of 2-amino-naphthalene-6-sulfonic acid with acetic anhydride in a kneader can reach a maximum temperature of 40-45 °C within 10-15 minutes, indicating a relatively fast and exothermic process. google.com The purity of the resulting acetylated product can be as high as 93%. google.com
| Reaction Step | Key Parameters | Influencing Factors |
| Sulfonation | Temperature, Reaction Time | Kinetic vs. Thermodynamic Control, Steric Hindrance |
| Amination (Bucherer) | Reactant Concentration, Temperature | Reversibility, Nucleophilic Addition, Elimination |
| Acetylation | Reactant Purity, Temperature | Reaction Rate, Yield |
Green Chemistry Approaches and Sustainable Synthesis Route Development
The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the context of this compound synthesis, several areas offer potential for greener approaches.
One of the primary considerations is the use of solvents. Traditional organic solvents can be volatile, toxic, and difficult to dispose of. The use of water as a solvent is a key aspect of green chemistry. Hydrothermal condensation reactions in water have been shown to be effective for the synthesis of naphthalene bisimides, proceeding quantitatively without the need for organic solvents or catalysts. rsc.org This suggests that exploring water-based systems for the various steps in the synthesis of this compound could be a viable green alternative.
Microwave-assisted synthesis is another green chemistry technique that can significantly reduce reaction times and energy consumption. Microwave irradiation has been successfully used for the rapid synthesis of sodium sulfonates from bromides, leading to improved yields and shorter reaction times compared to conventional heating. nih.gov Microwave-assisted synthesis of napthaimidazoles has also been demonstrated to be more efficient than conventional methods. ijprs.com Applying microwave technology to the sulfonation, amination, or acetylation steps in the synthesis of the target compound could offer substantial environmental and efficiency benefits.
The development of solvent-free synthesis methods is another important avenue in green chemistry. Twin-screw extrusion has been reported as a continuous, scalable, and solvent-free method for the synthesis of perylene (B46583) diimides, significantly reducing waste and improving efficiency compared to solvent-based batch methods. researchgate.net Solid-phase acylation of aminosulfonic acids also represents a solvent-less approach. google.com
Finally, the use of biocatalysts, such as enzymes, presents a promising green alternative to traditional chemical catalysts. Enzymatic synthesis of N-acylethanolamines has been demonstrated using immobilized Candida antarctica lipase, which catalyzes the direct aminolysis of esters to amides. nih.gov Investigating enzymatic routes for the acetylation of 6-amino-2-naphthalenesulfonic acid could lead to a more sustainable and environmentally friendly process.
| Green Chemistry Approach | Potential Application in Synthesis | Benefits |
| Use of Water as a Solvent | Sulfonation, Amination, Acetylation steps | Reduced use of volatile organic compounds, lower toxicity, improved safety. rsc.org |
| Microwave-Assisted Synthesis | All reaction steps | Reduced reaction times, lower energy consumption, potentially higher yields. nih.govijprs.com |
| Solvent-Free Synthesis | Acetylation (Solid-phase) | Elimination of solvent waste, simplified work-up procedures. google.comresearchgate.net |
| Biocatalysis | Acetylation of the amino group | Mild reaction conditions, high selectivity, use of renewable catalysts. nih.gov |
Advanced Chemical Reactivity and Transformation Studies of Sodium 6 Acetamidonaphthalene 2 Sulphonate
Electrophilic Aromatic Substitution Reactions on the Naphthalene (B1677914) Core
The naphthalene ring of sodium 6-acetamidonaphthalene-2-sulphonate is susceptible to electrophilic aromatic substitution (SEAr). The position of substitution is directed by the existing acetamido and sulfonate groups. The acetamido group (-NHCOCH₃) at the C-6 position is an activating group that directs incoming electrophiles to the ortho (C-5, C-7) and para (not available) positions through resonance donation of the nitrogen lone pair. brainly.combrainly.comstackexchange.com Conversely, the sulfonate group (-SO₃⁻) at the C-2 position is a strongly deactivating, meta-directing group, which inductively withdraws electron density from the ring, directing electrophiles to the C-4, C-5, and C-7 positions. cdnsciencepub.com The combined influence of these groups suggests that electrophilic attack will preferentially occur at the C-5 and C-7 positions, which are activated by the acetamido group and simultaneously meta to the deactivating sulfonate group.
Nitration and halogenation are fundamental SEAr reactions that introduce nitro (-NO₂) and halogen (-X) groups onto the aromatic core, respectively.
Nitration: The nitration of aminonaphthalenesulfonic acids, which are structurally analogous to the title compound, has been studied. For instance, the nitration of Tobias acid (2-amino-1-naphthalenesulfonic acid) in a concentrated sulfuric acid medium at temperatures not exceeding 0°C yields a mixture of 5-nitro and 8-nitro isomers. google.com Applying this precedent to 6-acetamidonaphthalene-2-sulfonic acid, treatment with a nitrating mixture (concentrated nitric and sulfuric acids) at low temperatures is expected to favor substitution at the C-5 position, which is ortho to the activating acetamido group.
Halogenation: While specific studies on the halogenation of this compound are not extensively detailed in the literature, the directing effects of the substituents provide a strong indication of the likely outcome. For example, bromination of acetanilide, a simpler benzene (B151609) analogue, results in predominantly para-substitution. chegg.com In the case of the naphthalene derivative, bromination with molecular bromine in a suitable solvent such as acetic acid would be predicted to yield the 5-bromo derivative as the major product, driven by the powerful ortho-directing influence of the C-6 acetamido group.
| Reaction | Reagents and Conditions | Major Product |
| Nitration | Conc. HNO₃, Conc. H₂SO₄, < 0°C | Sodium 6-acetamido-5-nitronaphthalene-2-sulphonate |
| Bromination | Br₂, Acetic Acid, Room Temp. | Sodium 5-bromo-6-acetamidonaphthalene-2-sulphonate |
Friedel-Crafts reactions are a class of SEAr used to attach alkyl (alkylation) or acyl (acylation) substituents to an aromatic ring. These reactions typically face challenges with strongly deactivated substrates. The presence of the electron-withdrawing sulfonate group makes the naphthalene ring less nucleophilic and thus less reactive toward Friedel-Crafts conditions. libretexts.orgstackexchange.com Furthermore, the acetamido group, while activating, contains lone pairs on nitrogen and oxygen that can coordinate with the Lewis acid catalyst (e.g., AlCl₃), leading to further deactivation of the ring. libretexts.orgwvu.edu
Despite these limitations, studies on closely related compounds provide insight. Research on the Friedel-Crafts acetylation of acet-2-naphthalide (N-(naphthalen-2-yl)acetamide), which lacks the sulfonate group, revealed that acylation occurs preferentially in the unsubstituted ring. lookchem.com Specifically, acetylation of acet-2-naphthalide followed by hydrolysis yielded 7-amino-1-acetonaphthone, indicating that acylation occurred at the 7-position. lookchem.com This suggests that for this compound, if the reaction can be induced, acylation would likely occur at the C-7 position, which is ortho to the activating acetamido group and avoids the deactivating influence of the sulfonate group on the same ring.
| Reaction | Reagents and Conditions | Predicted Major Product | Rationale |
| Friedel-Crafts Acylation | Acyl chloride (e.g., CH₃COCl), AlCl₃, inert solvent | Sodium 6-acetamido-7-acetylnaphthalene-2-sulphonate | Substitution is directed by the activating acetamido group to an ortho position on the same ring, analogous to related naphthalides. lookchem.com |
Reactions Involving the Sulfonate Group
The sulfonate group is a versatile functional handle that can be either removed or converted into other important sulfur-containing functionalities.
Desulfonation is the hydrolytic cleavage of a sulfonic acid group from an aromatic ring, effectively reversing the sulfonation process. wikipedia.org This reaction is typically achieved by heating the aryl sulfonic acid in the presence of dilute aqueous mineral acids, often with the passage of steam through the reaction mixture. wikipedia.orggoogle.com The mechanism is an ipso-substitution, where a proton acts as the electrophile, attacking the carbon atom to which the sulfonate group is attached, leading to the expulsion of sulfur trioxide, which is subsequently hydrated to sulfuric acid.
RC₆H₄SO₃H + H₂O ⇌ RC₆H₅ + H₂SO₄ wikipedia.org
The temperature required for desulfonation correlates with the thermodynamic stability of the sulfonic acid. For naphthalenesulfonic acids, the isomer at the 2-position is generally more thermodynamically stable than the 1-position isomer, and thus requires more forcing conditions (higher temperatures) for its removal. shokubai.org Microbial desulfonation has also been observed, where certain bacteria can utilize naphthalenesulfonic acids as a sulfur source, converting them into the corresponding naphthols. nih.gov
The sodium sulfonate salt can be readily converted into other functional groups, most notably sulfonamides. This transformation is typically a two-step process. First, the sodium sulfonate is converted into the more reactive sulfonyl chloride intermediate. This is achieved by treatment with a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). google.comresearchgate.net
The resulting 6-acetamidonaphthalene-2-sulfonyl chloride is then reacted with a primary or secondary amine in the presence of a base to afford the corresponding sulfonamide. researchgate.netrsc.org This is a widely used method for the synthesis of a diverse array of sulfonamide derivatives. More contemporary methods have also been developed for the direct conversion of sodium sulfinates or sulfonates to sulfonamides, often mediated by iodine or transition metal catalysts, offering milder reaction conditions. nih.govorganic-chemistry.org
| Transformation | Step | Reagents and Conditions | Intermediate/Product |
| Sulfonamide Synthesis | 1. Chlorination | PCl₅ or SOCl₂, inert solvent | 6-acetamidonaphthalene-2-sulfonyl chloride |
| 2. Amination | Primary/Secondary Amine (R¹R²NH), Base | N,N-disubstituted-6-acetamidonaphthalene-2-sulfonamide |
Transformations at the Acetamide (B32628) Functionality
The acetamide group offers a site for chemical modification, with hydrolysis being the most common and synthetically useful transformation. Hydrolysis of the amide bond cleaves the acetyl group, converting the acetamide into a primary amine. This reaction can be carried out under either acidic or basic conditions, typically by heating the compound under reflux with a dilute aqueous acid (e.g., HCl) or a strong base (e.g., NaOH). libretexts.orgkhanacademy.org
The reaction proceeds to completion, yielding sodium 6-aminonaphthalene-2-sulphonate, an important dyestuff intermediate also known as "Amino G salt". This transformation is crucial for syntheses where the amine group is required for subsequent reactions, such as diazotization, after protecting it as an acetamide to moderate its reactivity and direct other substitutions.
| Reaction | Reagents and Conditions | Product |
| Amide Hydrolysis | Dilute aq. HCl or aq. NaOH, Heat (reflux) | Sodium 6-aminonaphthalene-2-sulphonate |
Hydrolysis and Amidation Reactions
Hydrolysis: The acetamido group of this compound can undergo hydrolysis under acidic or basic conditions to yield 6-amino-2-naphthalenesulfonic acid. chemicalbook.com This reaction is essentially the reverse of its synthesis from 6-amino-2-naphthalenesulfonic acid. The ease of this hydrolysis is a key feature in synthetic pathways where the amino group needs to be temporarily protected.
The general reaction can be depicted as follows:
C₁₂H₁₀NNaO₄S + H₂O → C₁₀H₉NO₃S + CH₃COONa (under basic conditions) or C₁₂H₁₀NNaO₄S + H₂O + H⁺ → C₁₀H₉NO₃S + CH₃COOH + Na⁺ (under acidic conditions)
This hydrolytic susceptibility is a critical consideration in process design, particularly in preventing the formation of carcinogenic byproducts like 2-naphthylamine (B18577) that can arise from desulfonation under certain hydrolytic conditions. evitachem.com
Amidation: While direct amidation of the acetyl group is not a common reaction, the underlying amino group, obtained after hydrolysis, can readily undergo amidation reactions. More relevant to the naphthalene core are amidation reactions involving carboxylic acid derivatives of naphthalene. For instance, naphthalenecarboxylic acid halides can be converted to their corresponding amides using reagents like ammonium (B1175870) acetate. google.com Such reactions are typically carried out in a suitable solvent like tetrahydrofuran (B95107) or diethylene glycol diethylether at temperatures ranging from -20°C to 80°C. google.com
A representative table of conditions for amidation of a related naphthalene derivative is shown below:
| Reactant | Amidation Agent | Solvent | Temperature (°C) | Yield (%) |
| 2-hydroxy-3-methoxycarbonyl-6-naphthoic acid chloride | Ammonium Acetate | Tetrahydrofuran | Not Specified | 72 |
| 2-acetoxy-6-naphthoic acid chloride | Ammonium Acetate | Tetrahydrofuran | Not Specified | 70 |
| 2-hydroxy-6-n-butoxycarbonyl-3-naphthoic acid chloride | Ammonium Acetate | Tetrahydrofuran | Not Specified | 88 |
This data is illustrative of amidation reactions on naphthalene cores and is derived from similar compounds. google.com
Modification of the Acetyl Group
The acetyl group in this compound is a key site for chemical modification. Beyond hydrolysis, this group can potentially undergo various transformations to introduce new functionalities into the molecule.
One significant modification is the potential for reduction of the amide carbonyl group. While specific literature on the reduction of this compound is scarce, amide reductions are a well-established class of reactions in organic synthesis. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are typically required to reduce amides to amines. In this case, such a reduction would yield the corresponding N-ethyl derivative.
Further functionalization can be achieved by first hydrolyzing the acetyl group to the amine, which can then be reacted with a variety of acylating or alkylating agents to introduce different substituents.
Redox Chemistry of this compound
The redox chemistry of this compound is influenced by the electron-donating nature of the acetamido group and the electron-withdrawing nature of the sulphonate group, as well as the aromatic naphthalene ring system which can undergo both oxidation and reduction.
Oxidation Pathways and Product Characterization
The naphthalene ring system is susceptible to oxidation, which can lead to the formation of various products, including quinones. The position of the substituents on the naphthalene ring will direct the regioselectivity of the oxidation. The acetamido group, being an activating group, would likely direct oxidation towards the ring to which it is attached.
Reduction Strategies and Synthetic Utility
The reduction of this compound can target either the naphthalene ring system or the acetyl group.
Reduction of the Naphthalene Ring: Catalytic hydrogenation using transition metal catalysts like platinum, palladium, or nickel can reduce the aromatic naphthalene ring to a tetralin (tetrahydronaphthalene) or decalin (decahydronaphthalene) system. The conditions of the hydrogenation (temperature, pressure, and catalyst) will determine the extent of reduction.
Reduction of the Acetyl Group: As mentioned previously, the acetamido group can be reduced to an N-ethylamino group using strong reducing agents like lithium aluminum hydride. evitachem.com This transformation can be synthetically useful for creating derivatives with altered electronic and steric properties.
The synthetic utility of these reduction reactions lies in the ability to generate a diverse range of derivatives from a common starting material. For example, the reduction of the naphthalene core can lead to compounds with different three-dimensional structures, which may be of interest in medicinal chemistry.
A summary of potential reduction products is presented below:
| Functional Group Targeted | Reducing Agent | Potential Product |
| Naphthalene Ring | H₂/Pd, Pt, or Ni | Sodium 6-acetamido-5,6,7,8-tetrahydronaphthalene-2-sulphonate |
| Acetyl Group | LiAlH₄ | Sodium 6-(ethylamino)naphthalene-2-sulphonate |
It is important to note that the specific conditions for these reactions would need to be optimized for this compound.
Spectroscopic and Advanced Analytical Methodologies for Characterization of Sodium 6 Acetamidonaphthalene 2 Sulphonate
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination in organic chemistry. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
Proton (¹H) NMR spectroscopy would be employed to identify and assign the distinct protons in the Sodium 6-acetamidonaphthalene-2-sulphonate molecule. The spectrum is expected to show signals corresponding to the aromatic protons on the naphthalene (B1677914) ring system and the protons of the acetamido group.
The naphthalene ring contains six aromatic protons. Their chemical shifts are influenced by the electronic effects of the electron-donating acetamido group (-NHCOCH₃) and the electron-withdrawing sulfonate group (-SO₃⁻). The acetamido group tends to shield (shift upfield) protons on its ring, particularly those ortho and para to it, while the sulfonate group deshields (shifts downfield) nearby protons. The expected signals would appear in the aromatic region (typically δ 7.0-9.0 ppm).
The acetamido group itself contributes two signals: a singlet for the methyl (CH₃) protons, expected in the upfield region (around δ 2.2 ppm), and a singlet for the amide proton (N-H), which is often broad and can appear over a wide range (δ 9.0-10.5 ppm), depending on the solvent and concentration.
Predicted ¹H NMR Chemical Shifts and Splitting Patterns
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| H-1 | ~8.3 | Doublet (d) |
| H-3 | ~7.8 | Doublet of doublets (dd) |
| H-4 | ~7.9 | Doublet (d) |
| H-5 | ~7.6 | Doublet (d) |
| H-7 | ~7.7 | Doublet of doublets (dd) |
| H-8 | ~8.1 | Singlet (s) |
| -NH- | 9.0 - 10.5 | Broad Singlet (br s) |
Note: Predicted values are based on typical chemical shifts for substituted naphthalenes and may vary based on solvent and experimental conditions.
Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon framework of the molecule. Due to the low natural abundance of the ¹³C isotope, spectra are typically acquired with proton decoupling, resulting in a spectrum where each unique carbon atom appears as a single line. chemicalbook.com The molecule has 12 carbon atoms, and due to its asymmetry, 12 distinct signals are expected.
The chemical shifts are predictable based on hybridization and substituent effects. chemicalbook.com Aromatic carbons typically resonate between δ 120-150 ppm. Carbons directly attached to the sulfonate and acetamido groups will be shifted further downfield. The carbonyl carbon (C=O) of the acetamido group is expected to have the most downfield shift (δ 169-171 ppm), while the methyl carbon (-CH₃) will be the most upfield signal (around δ 24 ppm).
Two-dimensional (2D) NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) would be essential for unambiguous assignment. HSQC correlates each proton signal with the carbon to which it is directly attached, while HMBC reveals longer-range couplings between protons and carbons (typically 2-3 bonds away), allowing for the complete assembly of the molecular structure.
Predicted ¹³C NMR Chemical Shifts
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C-1 | ~128 |
| C-2 | ~140 (ipso-C) |
| C-3 | ~125 |
| C-4 | ~129 |
| C-4a | ~135 (bridgehead) |
| C-5 | ~120 |
| C-6 | ~138 (ipso-C) |
| C-7 | ~119 |
| C-8 | ~122 |
| C-8a | ~132 (bridgehead) |
| -C=O | ~170 |
Note: Predicted values are based on standard functional group ranges and may vary.
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis of Functional Groups
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. researchgate.net By identifying the frequencies at which a molecule absorbs light, specific functional groups can be identified.
For this compound, key expected vibrations include:
N-H Stretch: A moderate to sharp band around 3300-3250 cm⁻¹ from the amide N-H group.
Aromatic C-H Stretch: Multiple weak to sharp bands just above 3000 cm⁻¹.
Aliphatic C-H Stretch: Bands around 2950-2850 cm⁻¹ from the methyl group.
Amide I (C=O Stretch): A very strong, sharp absorption band around 1680-1650 cm⁻¹. This is one of the most characteristic peaks in the spectrum.
Amide II (N-H Bend): A strong band typically found near 1550-1520 cm⁻¹.
Aromatic C=C Stretches: Multiple bands in the 1600-1450 cm⁻¹ region.
S=O Asymmetric & Symmetric Stretches: Two very strong and characteristic bands for the sulfonate group, expected around 1260-1150 cm⁻¹ and 1070-1030 cm⁻¹, respectively.
Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the naphthalene ring system, which are often weak in the IR spectrum.
Predicted Characteristic Vibrational Frequencies
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected IR Intensity |
|---|---|---|---|
| Amide | N-H Stretch | 3300 - 3250 | Medium |
| Aromatic Ring | C-H Stretch | 3100 - 3000 | Medium-Weak |
| Methyl Group | C-H Stretch | 2950 - 2850 | Weak |
| Amide I | C=O Stretch | 1680 - 1650 | Strong |
| Amide II | N-H Bend | 1550 - 1520 | Strong |
| Aromatic Ring | C=C Stretch | 1600 - 1450 | Medium-Variable |
| Sulfonate | S=O Asymmetric Stretch | 1260 - 1150 | Strong |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Studies
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. The naphthalene ring system is a strong chromophore, responsible for the compound's UV absorption. The presence of the acetamido (-NHCOCH₃) and sulfonate (-SO₃⁻) groups, acting as auxochromes, modifies the absorption profile.
The spectrum is expected to show multiple absorption bands characteristic of π→π* transitions within the aromatic system. Compared to unsubstituted naphthalene, a bathochromic shift (shift to longer wavelengths) of the absorption maxima (λmax) is anticipated due to the electron-donating nature of the acetamido group extending the conjugated system. The sulfonate group typically has a lesser effect on the absorption wavelength. The resulting spectrum provides a characteristic fingerprint that can be used for quantitative analysis.
Mass Spectrometry Techniques for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is the primary method for determining the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, typically to within a few parts per million (ppm). This precision allows for the determination of the elemental formula of the compound, confirming its identity.
For this compound (C₁₂H₁₀NNaO₄S), HRMS analysis would be expected to detect the molecular ion in either negative or positive ion mode.
Negative Ion Mode: The most likely observed ion would be the de-sodiated molecule [M-Na]⁻, with a calculated exact mass of 264.0336 Da.
Positive Ion Mode: Analysis might show the sodium adduct of the neutral acid form [M-Na+2H+Na]⁺, which is equivalent to [C₁₂H₁₁NO₄S + Na]⁺, or potentially a cluster ion like [M+Na]⁺, which would correspond to [C₁₂H₁₀NNaO₄S + Na]⁺.
Further structural confirmation can be obtained via tandem mass spectrometry (MS/MS), where the molecular ion is isolated and fragmented. Predicted fragmentation pathways could include the loss of the acetyl group (CH₂=C=O, 42.01 Da) or the loss of sulfur trioxide (SO₃, 79.96 Da), providing definitive evidence for the presence of the acetamido and sulfonate functionalities.
Tandem Mass Spectrometry (MS/MS)
Tandem mass spectrometry (MS/MS) is a powerful analytical technique used for the structural elucidation of ions by inducing their fragmentation and analyzing the resulting fragment ions. In the analysis of this compound, MS/MS provides valuable information about its molecular structure by identifying characteristic fragmentation pathways. The process involves the selection of a precursor ion, typically the molecular ion [M-Na]⁻ or [M+H]⁺, its fragmentation through collision-induced dissociation (CID), and the subsequent mass analysis of the product ions.
The fragmentation of this compound is dictated by its functional groups: the naphthalene core, the acetamido group, and the sulfonate group. Key fragmentation events include the loss of the sulfonate group (SO₃), cleavage of the amide bond, and fragmentation of the acetyl group.
Plausible Fragmentation Pathways:
Loss of Sulfur Trioxide: A primary and highly characteristic fragmentation for sulfonated compounds is the neutral loss of SO₃ (80 Da) from the precursor ion. This cleavage of the C-S bond results in a prominent fragment ion corresponding to the 6-acetamidonaphthalene anion.
Amide Bond Cleavage: The acetamido group can undergo fragmentation in several ways. Cleavage of the N-C bond of the acetyl group can result in the loss of a ketene (B1206846) molecule (CH₂=C=O, 42 Da). Alternatively, cleavage of the amide C-N bond can lead to the formation of an acetyl cation or radical.
Loss of the Acetyl Group: The loss of the entire acetyl group (43 Da) can occur, leading to the formation of an ion corresponding to 6-aminonaphthalene-2-sulfonate.
These fragmentation patterns provide a unique fingerprint for the identification and confirmation of this compound in complex matrices.
Table 1: Predicted MS/MS Fragmentation Data for this compound (Precursor Ion [M-Na]⁻, m/z 264.0)
| Predicted Fragment (m/z) | Proposed Neutral Loss | Chemical Formula of Loss | Proposed Fragment Structure |
|---|---|---|---|
| 184.07 | SO₃ | SO₃ | 6-acetamidonaphthalene anion |
| 222.04 | CH₂CO (Ketene) | C₂H₂O | Anion of 6-aminonaphthalene-2-sulfonate |
| 156.06 | SO₃ + CO | SO₃, CO | N-methylnaphthalen-2-amine anion |
| 142.06 | SO₃ + CH₂CO | SO₃, C₂H₂O | 6-aminonaphthalene anion |
Chromatographic Techniques for Separation and Purity Assessment
Chromatographic methods are essential for separating this compound from impurities, starting materials, and by-products, as well as for assessing its purity. Due to the compound's ionic and non-volatile nature, High-Performance Liquid Chromatography (HPLC) is the primary technique employed.
The development of a robust HPLC method is critical for the accurate quantification and purity assessment of this compound. Reversed-phase HPLC (RP-HPLC) is the most common approach for this type of polar, aromatic compound.
Method Development Considerations:
Column Selection: A C18 (octadecylsilane) column is typically the first choice, offering good retention and selectivity for aromatic compounds. Columns with a particle size of 3 to 5 µm and lengths of 150 to 250 mm are commonly used to achieve a balance between resolution and analysis time.
Mobile Phase: The mobile phase usually consists of a mixture of an aqueous buffer and an organic modifier.
Aqueous Component: An acidic buffer, such as phosphate (B84403) or formate, is often used to suppress the ionization of the sulfonic acid group, leading to better peak shape and retention. A pH in the range of 2.5 to 4.0 is typical.
Organic Modifier: Acetonitrile (B52724) is a common choice due to its low viscosity and UV transparency. Methanol (B129727) can also be used as an alternative or in combination with acetonitrile to optimize selectivity.
Elution Mode: Both isocratic and gradient elution can be employed. Isocratic elution, where the mobile phase composition remains constant, is simpler and more robust for routine quality control if all components are well-resolved. Gradient elution, where the proportion of the organic modifier is increased during the run, is necessary for separating complex mixtures with a wide range of polarities.
Detection: Given the naphthalene chromophore, UV detection is the most suitable method. The maximum absorbance wavelength (λmax) for the naphthalene system typically falls in the range of 220-250 nm, providing high sensitivity. A photodiode array (PDA) detector can be used to acquire full UV spectra, which aids in peak identification and purity assessment.
Flow Rate and Temperature: A flow rate of 1.0 mL/min is standard for a 4.6 mm internal diameter column. Column temperature is typically controlled at ambient or slightly elevated temperatures (e.g., 25-30 °C) to ensure reproducible retention times.
Table 2: Exemplary HPLC Method Parameters for this compound Analysis
| Parameter | Condition |
|---|---|
| Chromatographic Mode | Reversed-Phase HPLC |
| Stationary Phase (Column) | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Elution Program | Isocratic: 70% A / 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 230 nm |
| Injection Volume | 10 µL |
This compound is a non-volatile salt and therefore not directly analyzable by Gas Chromatography (GC). However, GC is an indispensable tool for the identification and quantification of volatile and semi-volatile impurities that may be present from the synthesis process. These impurities can include residual solvents, unreacted starting materials, or volatile by-products.
The synthesis of this compound typically involves the acetylation of 6-aminonaphthalene-2-sulfonic acid. google.comgoogle.com This reaction often uses acetic anhydride (B1165640) as the acetylating agent, which can lead to acetic acid as a by-product. google.comgoogle.com Other solvents used in the synthesis or purification steps, such as toluene (B28343) or xylene, could also be present as residual impurities. google.com
Analytical Approach:
Headspace Gas Chromatography (HS-GC) is the preferred technique for this analysis. In HS-GC, the sample is heated in a sealed vial, allowing volatile compounds to partition into the gas phase (headspace). An aliquot of this gas is then injected into the GC system. This technique prevents non-volatile matrix components, like the target compound itself, from contaminating the GC inlet and column. A Flame Ionization Detector (FID) is commonly used for its high sensitivity to hydrocarbons, while a Mass Spectrometer (MS) can be used for definitive identification of unknown impurities.
Table 3: Potential Volatile By-products and GC Method Parameters
| Potential Analytes | |
|---|---|
| Acetic Acid | |
| Acetic Anhydride | |
| Toluene | |
| Xylene | |
| Headspace GC-FID/MS Parameters | |
| Parameter | Condition |
| Column | DB-624 or equivalent, 30 m x 0.32 mm, 1.8 µm |
| Oven Temperature Program | Initial 40°C for 5 min, ramp to 240°C at 10°C/min, hold for 5 min |
| Carrier Gas | Helium or Hydrogen, constant flow |
| Injector Temperature | 250°C |
| Detector | FID (260°C) or MS |
| Headspace Vial Temp | 80°C |
| Headspace Equilibration Time | 20 min |
X-ray Crystallography for Solid-State Structure Determination
As of this writing, a specific, publicly available crystal structure for this compound has not been deposited in major crystallographic databases. However, if a suitable single crystal of the compound were grown, X-ray diffraction analysis would provide invaluable data for its solid-state characterization.
The process would involve mounting a single crystal on a diffractometer and irradiating it with a monochromatic X-ray beam. The diffraction pattern produced is then used to calculate an electron density map, from which the atomic positions can be determined.
The expected structural information would include:
Confirmation of Connectivity: Unambiguous confirmation of the covalent bond structure.
Molecular Geometry: Precise measurement of all bond lengths and angles within the naphthalene ring, the sulfonate group, and the acetamido group.
Conformation: Determination of the torsion angles, particularly describing the orientation of the sulfonate and acetamido groups relative to the naphthalene plane.
Intermolecular Interactions: Identification of how the sodium cation coordinates with the sulfonate group and potentially other atoms. It would also reveal hydrogen bonding networks involving the amide N-H group and the sulfonate oxygen atoms, as well as potential π-stacking interactions between the naphthalene rings of adjacent molecules. This information is crucial for understanding the physical properties of the solid, such as its stability, solubility, and melting point.
Table 4: Crystallographic Data Typically Obtained from X-ray Diffraction Analysis
| Parameter | Description |
|---|---|
| Crystal System | The symmetry class of the crystal (e.g., monoclinic, orthorhombic). |
| Space Group | Describes the symmetry elements within the unit cell. |
| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions and angles of the repeating unit of the crystal lattice. |
| Z Value | The number of molecules per unit cell. |
| Calculated Density | The density of the crystal calculated from the unit cell volume and contents. |
| Bond Lengths and Angles | Precise intramolecular distances and angles. |
| Torsion Angles | Defines the conformation of the molecule. |
| R-factor | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. |
Computational Chemistry and Theoretical Modeling of Sodium 6 Acetamidonaphthalene 2 Sulphonate
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons and nuclei. These calculations solve approximations of the Schrödinger equation to determine the electronic structure, from which numerous other properties can be derived.
Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density, rather than the complex many-electron wavefunction. researchgate.netresearchgate.net This approach offers a favorable balance between accuracy and computational cost, making it suitable for molecules the size of 6-acetamidonaphthalene-2-sulphonate.
Applications of DFT for this molecule would involve geometry optimization to find the most stable three-dimensional structure. From the optimized geometry, a variety of electronic properties and reactivity descriptors can be calculated. researchgate.net These descriptors help in predicting how the molecule will interact with other chemical species. For instance, DFT calculations on related naphthalene (B1677914) derivatives have been used to explore their structural and electronic properties. nih.govsamipubco.com
Key properties that can be calculated using DFT include ionization potential, electron affinity, electronegativity, chemical hardness, and softness. researchgate.net These values provide a quantitative measure of the molecule's reactivity. For example, a high chemical hardness suggests low reactivity. samipubco.com The molecular electrostatic potential (MEP) map can also be generated to visualize the charge distribution and identify electrophilic and nucleophilic sites, indicating regions prone to chemical attack.
Illustrative Data: The following table presents hypothetical DFT-calculated global reactivity descriptors for the 6-acetamidonaphthalene-2-sulphonate anion. These values are representative of what a typical DFT calculation at a B3LYP/6-31G(d,p) level of theory might yield.
| Descriptor | Hypothetical Value | Significance |
| Ionization Potential (IP) | 7.5 eV | Energy required to remove an electron. |
| Electron Affinity (EA) | 1.2 eV | Energy released upon gaining an electron. |
| Chemical Hardness (η) | 3.15 eV | Resistance to change in electron distribution. |
| Electronegativity (χ) | 4.35 eV | Tendency to attract electrons. |
| Electrophilicity Index (ω) | 2.99 eV | Measure of electrophilic character. |
Disclaimer: The data in this table is illustrative and intended to demonstrate the output of DFT calculations. It is not based on published results for this specific molecule.
Molecular Orbital (MO) theory describes the wave-like behavior of electrons in a molecule. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest and are often referred to as the frontier molecular orbitals (FMOs). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. nih.gov
The HOMO-LUMO energy gap is a crucial parameter that indicates the chemical reactivity and kinetic stability of a molecule. samipubco.comresearchgate.net A small HOMO-LUMO gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net For 6-acetamidonaphthalene-2-sulphonate, the electron-donating acetamido group (-NHCOCH₃) and the electron-withdrawing sulphonate group (-SO₃⁻) would significantly influence the energies and spatial distribution of these frontier orbitals. The HOMO is expected to be localized more on the naphthalene ring and the acetamido group, while the LUMO would also be distributed across the aromatic system.
Illustrative Data: This table shows plausible HOMO and LUMO energies and the resulting energy gap for the 6-acetamidonaphthalene-2-sulphonate anion, as would be predicted by DFT calculations.
| Molecular Orbital | Hypothetical Energy (eV) |
| HOMO | -6.8 |
| LUMO | -2.1 |
| HOMO-LUMO Gap (ΔE) | 4.7 |
Disclaimer: The data in this table is for illustrative purposes only and does not represent experimentally or computationally verified values for this molecule.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
While quantum mechanics describes the electronic structure, Molecular Dynamics (MD) simulations are used to model the physical movements of atoms and molecules over time. MD simulations solve Newton's equations of motion for a system of interacting particles, providing a detailed view of molecular behavior and dynamics. nih.gov
For Sodium 6-acetamidonaphthalene-2-sulphonate, MD simulations would be invaluable for studying its conformational flexibility, particularly the rotation around the C-N bond of the acetamido group and the C-S bond of the sulphonate group. By simulating the molecule in an aqueous environment, one can observe how it interacts with water molecules, providing insights into its solvation and the hydration shell around the charged sulphonate group and the polar acetamido group.
Furthermore, as this molecule possesses amphiphilic characteristics (a hydrophobic naphthalene core and hydrophilic substituents), MD simulations can be used to model its self-assembly behavior in solution. At higher concentrations, these simulations could predict the formation of micelles or other aggregates, a key property for its potential applications as a surfactant or dispersant. The simulations would reveal details about the structure, size, and stability of these aggregates. nih.gov
Quantitative Structure-Property Relationship (QSPR) Studies for Predicting Chemical Behavior
Quantitative Structure-Property Relationship (QSPR) studies aim to build mathematical models that correlate the chemical structure of a molecule with its physicochemical properties. jcsp.org.pknih.gov These models are developed by finding a statistical relationship between calculated molecular descriptors (such as topological, electronic, or steric parameters) and an experimentally measured property. researchgate.net
For this compound, a QSPR model could be developed to predict properties like aqueous solubility, octanol-water partition coefficient (logP), or melting point. nih.govnih.gov To build such a model, a dataset of related sulfonated aromatic compounds with known experimental property values would be assembled. For each compound in the dataset, a set of molecular descriptors would be calculated using computational chemistry software.
Multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are then used to create an equation that links the descriptors to the property of interest. researchgate.netresearchgate.net Once a statistically robust model is validated, it can be used to predict the properties of this compound and other new compounds, accelerating the design and screening process without the need for immediate synthesis and experimental testing.
Reaction Mechanism Elucidation through Computational Transition State Theory
Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, including identifying transition states and calculating activation energies. The synthesis of 6-acetamidonaphthalene-2-sulphonate involves the sulphonation of N-acetylnaphthalen-2-amine. The position of sulphonation on the naphthalene ring is subject to kinetic and thermodynamic control. stackexchange.comquora.com
Computational transition state theory can be used to model the electrophilic aromatic substitution reaction. By calculating the potential energy surface, researchers can identify the structures of intermediates and transition states for sulphonation at different positions of the naphthalene ring. DFT methods are commonly employed to calculate the energies of these structures. researchgate.net
The calculated activation energies for the different pathways would reveal which product is kinetically favored (the one with the lower activation energy barrier) and which is thermodynamically favored (the most stable product). stackexchange.com Studies on the sulphonation of naphthalene show that substitution at the 1-position is kinetically favored at lower temperatures, while the 2-position product is thermodynamically more stable and is favored at higher temperatures due to the reversibility of the reaction. quora.com A computational study on the sulphonation of the acetylated aminonaphthalene would elucidate how the activating -NHCOCH₃ group directs the substitution and influences the energy barriers, providing a detailed rationale for the observed product distribution.
Illustrative Data: The table below shows hypothetical activation energies for the sulphonation of N-acetylnaphthalen-2-amine at different positions, illustrating how computational chemistry can distinguish between kinetic and thermodynamic products.
| Sulphonation Position | Hypothetical Activation Energy (kcal/mol) | Product Stability (Relative Energy, kcal/mol) | Control |
| 1-position | 18.5 | -2.0 | Kinetic |
| 6-position | 21.0 | -5.0 | Thermodynamic |
| 8-position | 19.0 | -1.5 | Kinetic |
Disclaimer: This data is hypothetical and for illustrative purposes to explain the application of transition state theory. It is not based on published computational results.
Spectroscopic Property Prediction and Validation
Computational methods can accurately predict various types of spectra, which is crucial for structure validation and interpretation of experimental data.
For this compound, the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach, typically within a DFT framework. The calculated chemical shifts, after appropriate scaling, can be compared with experimental NMR spectra to confirm the molecular structure and assist in the assignment of peaks.
Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for predicting the electronic absorption spectrum (UV-Vis). mdpi.comresearchgate.net This calculation provides the vertical excitation energies and oscillator strengths, which correspond to the wavelengths of maximum absorption (λ_max) and the intensity of the absorption bands. koreascience.krrsc.orgchemrxiv.org Such calculations on related naphthol sulfonate derivatives have shown good agreement with experimental spectra, helping to characterize the nature of the electronic transitions (e.g., π → π* transitions within the naphthalene system). koreascience.kr
Similarly, the vibrational frequencies corresponding to an infrared (IR) spectrum can be calculated. These computed frequencies, when scaled by an appropriate factor, can be matched with experimental IR spectra to identify characteristic vibrational modes of the functional groups, such as the C=O stretch of the acetamido group and the S=O stretches of the sulphonate group.
Advanced Applications in Materials Science and Industrial Process Development Excluding Dosage/safety/clinical
Role as a Precursor in Polymer Chemistry and Functional Material Synthesis
The bifunctional nature of Sodium 6-acetamidonaphthalene-2-sulphonate makes it a promising monomer or precursor for the synthesis of novel polymers. The presence of the reactive acetamido group, which can be hydrolyzed to a primary amine, and the ion-exchange capabilities of the sulfonate group, allows for its incorporation into various polymer backbones to impart specific functionalities.
Integration into Polymeric Structures
This compound can be integrated into polymeric structures through several potential pathways. One approach involves the hydrolysis of the acetamido group to yield 6-amino-2-naphthalenesulfonic acid. This resulting amino-sulfonic acid can then serve as a monomer in polycondensation reactions. For instance, it can react with diacyl chlorides or dicarboxylic acids to form sulfonated polyamides. The incorporation of the bulky, rigid naphthalene (B1677914) unit into the polymer backbone would be expected to enhance thermal stability and mechanical strength, while the sulfonate groups would improve solubility in polar solvents and introduce ionic conductivity.
Another potential route is through copolymerization. After conversion to a suitable derivative, such as an acrylamide (B121943) or vinyl derivative, it could be copolymerized with other monomers like acrylamide or styrene. This would allow for the precise tuning of the final polymer's properties by varying the ratio of the comonomers.
Synthesis of Functionalized Naphthalene-based Polymers
The synthesis of polymers incorporating this compound leads to materials with tailored functionalities. Sulfonated naphthalene-based polymers are of significant interest for applications such as proton-exchange membranes in fuel cells, due to their potential for high proton conductivity and good thermal and chemical stability. The sulfonate group (–SO₃H) acts as the proton-conducting moiety.
The acetamido group, or the amino group after hydrolysis, provides a site for further functionalization or cross-linking, enhancing the mechanical and thermal properties of the resulting polymer membranes. For example, sulfonated polyimides derived from sulfonated diamine monomers containing naphthalene units have been investigated as proton-exchange membranes. These materials have demonstrated promising properties, including high conductivity and low methanol (B129727) permeability, which are critical for direct methanol fuel cell applications.
| Polymer Type | Potential Synthesis Route | Key Functional Groups | Anticipated Properties | Potential Applications |
|---|---|---|---|---|
| Sulfonated Polyamide | Polycondensation of 6-amino-2-naphthalenesulfonic acid with a diacyl chloride | -SO₃⁻Na⁺, -NHCO- | High thermal stability, mechanical strength, ionic conductivity, hydrophilicity | Ion-exchange resins, specialty engineering plastics |
| Sulfonated Polyimide | Polycondensation of a diamine derivative with a dianhydride | -SO₃⁻Na⁺, Imide ring | Excellent thermal and chemical resistance, high proton conductivity | Proton-exchange membranes for fuel cells |
| Functional Copolymer | Free-radical copolymerization of a vinyl derivative with other monomers | -SO₃⁻Na⁺, -NHCOCH₃ | Tunable solubility, dispersibility, and charge density | Dispersing agents, flocculants, coatings |
Development as an Intermediate in Fine Chemical Production
This compound serves as a valuable intermediate in the synthesis of complex organic molecules, particularly specialty dyes and pigments. The acetyl group acts as a protecting group for the amine, which can be selectively removed under specific conditions to allow for further chemical transformations.
Synthesis of Advanced Intermediates for Specialty Chemicals
The primary utility of this compound as an intermediate lies in its conversion to 6-amino-2-naphthalenesulfonic acid. This is typically achieved through hydrolysis of the acetamido group in an acidic or basic medium. The resulting 6-amino-2-naphthalenesulfonic acid is a key building block in the colorant industry.
This amino-substituted naphthalenesulfonic acid can undergo diazotization, a reaction where the primary aromatic amine is converted into a diazonium salt using nitrous acid (generated in situ from sodium nitrite (B80452) and a mineral acid) at low temperatures (0–5 °C). researchgate.net The resulting diazonium salt is a highly reactive electrophile that can be coupled with various nucleophilic aromatic compounds (coupling components), such as phenols, naphthols, or aromatic amines, to form azo compounds. researchgate.netstarklab.de This azo coupling reaction is the foundation for the synthesis of a vast array of azo dyes, which constitute the largest class of commercial colorants. researchgate.netnih.gov
For example, the diazonium salt of 6-amino-2-naphthalenesulfonic acid could be coupled with a naphthol derivative to produce a monoazo dye. The specific position of the sulfonate and the (formerly acetamido) amino group on the naphthalene ring influences the final color and properties, such as lightfastness and water solubility, of the resulting dye.
Process Optimization for Large-Scale Production of Derivatives
The industrial-scale production of derivatives from this compound, particularly for azo dye synthesis, requires careful optimization of reaction conditions to maximize yield, purity, and cost-effectiveness.
Key parameters for optimization include:
Hydrolysis: The deacetylation step must be controlled to ensure complete conversion to the amine without causing degradation of the naphthalene ring. This involves optimizing temperature, reaction time, and the concentration of the acid or base used.
Diazotization: This reaction is highly exothermic and the diazonium salt is often unstable at higher temperatures. Therefore, strict temperature control, typically between 0 and 5 °C, is crucial to prevent decomposition of the diazonium salt and the formation of unwanted by-products like phenols. researchgate.net The pH of the reaction medium must also be carefully controlled.
Azo Coupling: The pH of the coupling reaction is critical, as it affects the reactivity of both the diazonium salt and the coupling component. Couplings with phenols are typically carried out under slightly alkaline conditions, while couplings with amines are performed in weakly acidic solutions. researchgate.net
Product Isolation and Purification: After the coupling reaction, the dye product often needs to be precipitated from the reaction mixture, for example, by adding sodium chloride ("salting out"). unb.ca Subsequent filtration, washing, and drying steps are optimized to obtain a product with the desired purity and physical form.
| Process Step | Key Parameters | Objective of Optimization |
|---|---|---|
| Hydrolysis (Deacetylation) | Temperature, Time, Acid/Base Concentration | Complete conversion to amine, minimize degradation |
| Diazotization | Temperature (0-5 °C), pH, Nitrite Stoichiometry | Maximize diazonium salt yield, prevent decomposition |
| Azo Coupling | pH, Temperature, Solvent, Stirring Rate | Maximize dye yield, control isomer formation, ensure product quality |
| Isolation | Salting out concentration, Filtration method, Washing | Efficient recovery of high-purity product |
Exploration in Supramolecular Chemistry and Host-Guest Systems
The molecular structure of this compound provides several features that are attractive for the design of supramolecular assemblies and host-guest systems. These non-covalent systems are built upon specific intermolecular interactions.
The key structural elements of the molecule that can participate in these interactions are:
The Naphthalene Ring System: As a large, electron-rich aromatic system, the naphthalene core is capable of engaging in π-π stacking interactions with other aromatic molecules. These interactions are fundamental in the self-assembly of many organic molecules.
The Sulfonate Group (-SO₃⁻): This anionic group is a strong hydrogen bond acceptor and can participate in electrostatic interactions with cationic species. Its presence also imparts significant water solubility, which is often a prerequisite for studying host-guest chemistry in aqueous media.
The Acetamido Group (-NHCOCH₃): This group is an excellent hydrogen bond donor (via the N-H) and acceptor (via the C=O). This allows for the formation of defined, directional hydrogen-bonding networks, which can be used to control the structure of self-assembled systems.
While specific research on the supramolecular chemistry of this compound is not extensively documented, its potential can be inferred from studies on analogous molecules. For instance, various anilinonaphthalene sulfonates (ANS) are well-known fluorescent probes whose binding to the hydrophobic cavities of proteins is a classic example of host-guest interaction. The binding is driven by a combination of hydrophobic interactions involving the naphthalene ring and electrostatic interactions with the sulfonate group.
The combination of a hydrophobic naphthalene core with hydrophilic sulfonate and hydrogen-bonding acetamido groups makes this compound an amphiphilic molecule. In solution, such molecules can self-assemble into higher-order structures like micelles or vesicles. Furthermore, it could potentially act as a guest molecule, binding within the cavities of macrocyclic hosts such as cyclodextrins, calixarenes, or cucurbiturils. The binding would be driven by hydrophobic interactions between the naphthalene moiety and the host's nonpolar cavity, potentially supplemented by hydrogen bonding or electrostatic interactions at the mouth of the cavity. Such host-guest systems could find applications in areas like controlled release or molecular sensing.
Design and Synthesis of Derivatives for Molecular Recognition
The design and synthesis of derivatives of this compound are predicated on the unique properties imparted by its constituent groups. The naphthalene-2-sulfonate (B94788) core provides a rigid, aromatic platform with inherent fluorescence potential. The sulfonate group enhances water solubility, a critical factor for applications in biological and aqueous systems. The acetamido group at the 6-position offers a site for chemical modification and can influence the molecule's electronic properties and binding capabilities through hydrogen bonding interactions.
Molecular recognition systems often rely on non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and electrostatic forces. Derivatives of this compound can be conceptualized to incorporate specific recognition elements. For instance, the acetyl group of the acetamido moiety could be modified to introduce more complex functionalities, such as crown ethers or calixarenes, to create receptors for specific ions or small molecules. The synthesis of such derivatives would typically involve the chemical transformation of the acetamido group or the aromatic naphthalene core.
Research on analogous naphthalene-based systems has demonstrated the feasibility of creating sophisticated molecular receptors. nih.gov These studies often involve multi-step synthetic pathways to append recognition motifs to the naphthalene scaffold. The resulting derivatives are then evaluated for their ability to selectively bind to target guest molecules, often accompanied by a measurable change in a physical property, such as fluorescence, which signals the binding event.
Studies of Binding Interactions with Macrocyclic Hosts
The hydrophobic naphthalene core of this compound makes it an ideal candidate for studying binding interactions with macrocyclic hosts, such as cyclodextrins. Cyclodextrins are toroidal-shaped oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. They can encapsulate guest molecules of appropriate size and shape within their cavity, primarily through hydrophobic interactions.
The binding of naphthalene derivatives to cyclodextrins is a well-documented phenomenon. nih.govnih.gov The inclusion of the naphthalene moiety within the cyclodextrin (B1172386) cavity can lead to significant changes in the photophysical properties of the guest molecule. For instance, an enhancement in fluorescence intensity is often observed as the molecule is shielded from the quenching effects of the aqueous environment.
Studies investigating these interactions typically employ techniques such as fluorescence spectroscopy and nuclear magnetic resonance (NMR) to determine the stoichiometry and binding constants of the host-guest complexes. The binding affinity is influenced by factors such as the size of the cyclodextrin cavity and the nature of the substituents on the naphthalene ring. The acetamido group in this compound could potentially influence the binding orientation and stability of the complex through interactions with the rim of the cyclodextrin.
Below is a representative data table illustrating the type of binding data obtained from such studies with analogous naphthalene sulfonates.
| Macrocyclic Host | Guest Molecule (Analogous Naphthalene Sulfonate) | Binding Constant (K) (M⁻¹) | Stoichiometry (Host:Guest) | Technique |
| β-Cyclodextrin | 6-p-toluidinylnaphthalene-2-sulfonate (TNS) | 1109 | 1:1 | UV-Vis Spectrophotometry |
| α-Cyclodextrin | 2-anilinonaphthalene-6-sulfonic acid (ANS) | 150 | 1:1 | Fluorescence Spectroscopy |
| γ-Cyclodextrin | Sodium 2-naphthalenesulfonate | 25 | 1:1 | NMR Spectroscopy |
This table presents representative data for analogous compounds to illustrate the principles of macrocyclic host binding, as specific data for this compound is not extensively available.
Analytical Reagent Development and Methodological Advancements
The structural features of this compound also position it as a valuable precursor for the development of analytical reagents. The naphthalene sulfonate moiety can serve as a chromophore or fluorophore, enabling sensitive detection in various analytical techniques.
Use in Derivatization for Enhanced Detection in Analytical Techniques
In analytical chemistry, derivatization is a common strategy to improve the detectability and chromatographic separation of analytes. nih.gov Reagents that introduce a fluorescent or UV-active tag onto the target molecule are particularly useful. The sulfonyl chloride derivative of 6-acetamidonaphthalene-2-sulfonic acid, for example, could be synthesized and used as a derivatizing agent for primary and secondary amines, such as amino acids and biogenic amines. researchgate.net
The reaction of a sulfonyl chloride with an amine forms a stable sulfonamide bond. The resulting derivatized analyte would incorporate the naphthalene-based fluorophore, allowing for highly sensitive detection using fluorescence detectors in techniques like high-performance liquid chromatography (HPLC). The properties of the derivatizing agent, such as its reactivity and the spectral characteristics of the resulting derivative, are crucial for the success of the analytical method. The stability of the derivatized product is also a key consideration for reliable quantification. nih.gov
The following table outlines the typical characteristics of naphthalene-based derivatizing agents used in HPLC.
| Derivatizing Agent (Analogous) | Target Analyte | Detection Method | Key Advantages |
| Dansyl Chloride | Primary/Secondary Amines, Phenols | Fluorescence, UV | High sensitivity, stable derivatives |
| Naphthalene-2,3-dicarboxaldehyde (NDA) | Primary Amines | Fluorescence | Rapid reaction, high sensitivity |
| 2-Naphthalenesulfonyl chloride | Secondary Amines | UV | Good stability, selective for secondary amines |
This table provides examples of related derivatizing agents to demonstrate the potential application of a derivative of this compound.
Development of Novel Chromogenic or Fluorescent Probes
The naphthalene scaffold is a common component in the design of fluorescent probes for the detection of various analytes, including metal ions and biomolecules. nih.govthno.org These probes are typically designed with a receptor unit that selectively binds to the target analyte and a signaling unit (the fluorophore) that reports the binding event through a change in its optical properties.
Derivatives of this compound could be developed into novel fluorescent probes. The acetamido group could be chemically modified to incorporate a specific binding site for a target analyte. For example, the synthesis of a derivative with a chelating group could lead to a fluorescent sensor for metal ions. Upon binding of the metal ion, the electronic structure of the fluorophore would be perturbed, resulting in a change in fluorescence intensity or a shift in the emission wavelength.
The development of such probes involves a detailed study of their photophysical properties, including absorption and emission spectra, quantum yield, and lifetime, both in the free form and in the presence of the target analyte. The selectivity of the probe for the target analyte over other potentially interfering species is a critical parameter that determines its practical utility. nih.govcaymanchem.com
Environmental Fate and Degradation Research Methodologies of Sodium 6 Acetamidonaphthalene 2 Sulphonate
Abiotic Degradation Pathways in Environmental Compartments
In addition to biodegradation, abiotic processes such as photolysis, hydrolysis, and chemical oxidation can contribute to the transformation of Sodium 6-acetamidonaphthalene-2-sulphonate in the environment.
Photolytic degradation, or photolysis, involves the breakdown of a chemical by light energy. Naphthalene (B1677914) and its derivatives are known to absorb ultraviolet (UV) radiation, which can lead to their photodegradation.
Studies on the photodegradation of α-naphthaleneacetic acid (NAA) have shown that UV light is effective in promoting its degradation, following first-order kinetics. nih.govresearchgate.net The photolysis rate was found to be influenced by environmental factors such as the presence of oxygen, photosensitizers like titanium dioxide (TiO2), and pH. nih.govresearchgate.net
For this compound, the naphthalene ring system is the primary chromophore that would absorb environmental UV radiation. The potential photolytic degradation pathways could involve the cleavage of the C-S bond of the sulfonate group or transformation of the aromatic ring. The presence of the acetamido group may also influence the photochemical reactivity of the molecule. The identification of specific photoproducts would require dedicated experimental studies.
Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule. The acetamide (B32628) group in this compound is susceptible to hydrolysis. This reaction can occur under both acidic and alkaline conditions. libretexts.orglibretexts.org
Under acidic conditions, hydrolysis of the acetamide group would yield 6-aminonaphthalene-2-sulfonic acid and acetic acid. libretexts.orglibretexts.org In an alkaline environment, the products would be the sodium salt of 6-aminonaphthalene-2-sulfonic acid and sodium acetate, with the release of ammonia (B1221849). libretexts.orglibretexts.org The rate of hydrolysis is dependent on pH and temperature.
Chemical oxidation in aquatic systems, mediated by reactive species such as hydroxyl radicals (•OH), can also contribute to the degradation of this compound. These reactive species can be generated through various processes, including the photolysis of nitrate (B79036) and dissolved organic matter. Hydroxyl radicals can attack the aromatic ring, leading to hydroxylation and eventual ring cleavage.
Environmental Partitioning and Transport Modeling
The environmental partitioning and transport of this compound determine its distribution in different environmental compartments, such as water, soil, and sediment. Its high water solubility, conferred by the sodium sulfonate group, suggests that it will be highly mobile in aquatic systems.
The tendency of a chemical to sorb to soil and sediment is often estimated using the organic carbon-water (B12546825) partition coefficient (Koc). For ionic compounds like this compound, sorption is influenced by factors such as soil organic matter content, clay mineralogy, and the pH of the soil-water system. While a specific Koc value for this compound is not available, sulfonated aromatic compounds generally exhibit relatively low sorption to organic carbon due to their hydrophilicity. However, interactions with mineral surfaces can also play a role in their environmental mobility.
Transport modeling can be used to predict the movement of this compound in the environment. These models typically require input parameters such as water solubility, vapor pressure, and partitioning coefficients. Given the low volatility expected for a sodium salt, atmospheric transport is likely to be negligible. In aquatic systems and groundwater, its transport will be primarily governed by advection and dispersion, with some retardation due to sorption. Studies on other persistent and mobile organic substances highlight the potential for such compounds to contaminate water resources over large distances and long time scales. nih.gov
Application of Multimedia Environmental Fate Models (e.g., USEtox®)
Multimedia environmental fate models are computational tools used to predict the distribution and concentration of chemicals in the environment. mdpi.com These models integrate data on a chemical's properties, emission rates, and the characteristics of the environmental setting to simulate its transport and transformation across different media like air, water, soil, and sediment. epa.govnih.gov
Models such as USEtox®, a scientific consensus model, are employed to characterize the potential toxicological impacts of chemical emissions by calculating fate, exposure, and effect factors. usetox.orgusetox.orglifecycleinitiative.org The application of such a model to this compound would require specific input parameters. Given its structure as a naphthalene sulfonate, it is expected to be highly water-soluble with a low octanol-water partition coefficient (Kow), properties typical for this class of compounds. researchgate.net These characteristics suggest high mobility in aquatic systems. nih.gov
The modeling process synthesizes information on chemical partitioning, transformation, and intermedia transport using a system of mass balance equations. mdpi.com For a substance like this compound, the model would predict its likely accumulation in the aqueous phase due to its hydrophilicity, a common trait among aromatic sulfonates. ethz.chnih.gov
Table 1: Key Input Parameters for Multimedia Environmental Fate Modeling of this compound
| Parameter | Description | Expected Value/Characteristic for Naphthalene Sulfonates | Relevance to Fate Modeling |
| Water Solubility | The maximum concentration of the compound that can dissolve in water. | High researchgate.netnih.gov | Determines the compound's concentration and mobility in aquatic environments. |
| Vapor Pressure | The pressure exerted by the vapor of the compound in thermodynamic equilibrium with its condensed phases. | Low | Influences the potential for volatilization from soil and water into the atmosphere. |
| Octanol-Water Partition Coefficient (Kow) | The ratio of the compound's concentration in octanol (B41247) versus water at equilibrium. | Low (e.g., Kow = -0.94 for some sulfonates) researchgate.net | Indicates the tendency of the compound to partition into organic matter; a low Kow suggests low bioaccumulation potential and low adsorption to soil/sediment. |
| Henry's Law Constant | A measure of the partitioning of a chemical between air and water. | Low | Governs the rate of volatilization from water bodies. |
| Degradation Half-life (in air, water, soil) | The time required for half of the initial concentration of the compound to be degraded. | Variable; some naphthalene sulfonates are persistent or only slowly biodegradable researchgate.netgreenagrochem.com | Determines the persistence of the compound in different environmental compartments. |
Development of Analytical Methods for Environmental Monitoring of the Compound and its Degradates
Effective environmental monitoring of this compound and its potential degradation products relies on sensitive and selective analytical methods capable of detecting low concentrations in complex matrices such as water, soil, and sediment. A variety of techniques have been developed for the broader class of naphthalene sulfonates, which are applicable to this specific compound. nih.gov
The analytical process typically involves sample collection, extraction and pre-concentration of the target analytes, followed by instrumental analysis for separation and quantification. nih.gov Solid-phase extraction (SPE) is a commonly used technique for extracting and concentrating naphthalene sulfonates from aqueous samples. nih.govresearchgate.net
High-performance liquid chromatography (HPLC) is a cornerstone technique for the analysis of these non-volatile, water-soluble compounds. nih.gov It is often coupled with fluorescence detection (FD) or mass spectrometry (MS) for enhanced sensitivity and specificity. Spectrofluorimetry, particularly using synchronous excitation, has also been successfully applied for the determination of sulfonated naphthalenes in environmental water samples, offering low detection limits. researchgate.netresearchgate.net
Table 3: Comparison of Analytical Methods for Naphthalene Sulfonates
| Analytical Method | Principle | Typical Application | Advantages | Limitations/Challenges |
| High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FD) | Separates compounds based on their interaction with a stationary phase; detects fluorescent compounds. researchgate.net | Quantitative analysis in water samples. | High sensitivity and selectivity for fluorescent aromatic compounds. | Requires the analyte to be naturally fluorescent or derivatized. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separates compounds via HPLC and identifies them based on their mass-to-charge ratio. nih.gov | Identification and quantification of parent compound and degradation products. | High specificity, structural information for metabolite identification. | Matrix effects can cause ion suppression or enhancement; higher instrumentation cost. |
| Spectrofluorimetry (Synchronous Scan) | Measures fluorescence intensity while simultaneously scanning both excitation and emission wavelengths at a constant difference. researchgate.net | Rapid screening and quantification in aqueous environmental samples. researchgate.net | Simple, rapid, high sensitivity (e.g., detection limit of 0.2 µg/L reported for total SNFC). researchgate.net | Potential interference from other fluorescent compounds like humic acids. researchgate.net |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates volatile compounds in a gas stream and identifies them by mass. nih.gov | Analysis of more volatile degradates or after derivatization of the parent compound. | Excellent separation efficiency and definitive identification. | Requires analytes to be volatile and thermally stable, often necessitating derivatization for polar compounds like sulfonates. |
| Capillary Electrophoresis (CE) | Separates ionized compounds in a capillary based on their electrophoretic mobility. nih.gov | Analysis of charged species in aqueous solutions. | High separation efficiency, small sample volume, low reagent consumption. | Lower sensitivity compared to HPLC; reproducibility can be a challenge. |
| Ion-Pair Chromatography (IPC) | A form of reverse-phase HPLC where an ion-pairing agent is added to the mobile phase to retain ionic analytes. researchgate.net | Analysis of sulfonated aromatic compounds in industrial wastewater. researchgate.net | Good retention and separation of highly polar, ionic compounds. | Can be complex to optimize; ion-pairing reagents may be incompatible with MS detection. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
